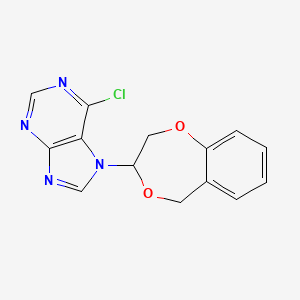
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chloro group at the 6th position and a benzodioxepin moiety at the 7th position of the purine ring. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Métodos De Preparación
The synthesis of 6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine typically involves the Mitsunobu reaction. This reaction is carried out between 2,3-dihydro-1,4-benzodioxepin-3-methanol and 6-chloropurine under microwave-assisted conditions. The reaction proceeds through a formal 1,4-sulfur migration via two consecutive oxyranium and episulfonium rings, resulting in the desired product .
Análisis De Reacciones Químicas
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products: The products formed from these reactions vary based on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups at the 6th position.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine involves its interaction with specific molecular targets and pathways. For instance, it has been observed to induce apoptosis in cancer cells by interfering with cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce cell death makes it a promising candidate for further research .
Comparación Con Compuestos Similares
6-Chloro-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine can be compared with other purine derivatives, such as:
6-Chloro-9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine: Similar structure but with a different substitution pattern.
2,6-Dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine: Contains additional chloro groups and a benzoxathiin moiety.
6-Bromo-7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine: Similar structure with a bromo group instead of a chloro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzodioxepin moiety, which may contribute to its distinct biological activities.
Propiedades
Número CAS |
918304-41-3 |
|---|---|
Fórmula molecular |
C14H11ClN4O2 |
Peso molecular |
302.71 g/mol |
Nombre IUPAC |
6-chloro-7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine |
InChI |
InChI=1S/C14H11ClN4O2/c15-13-12-14(17-7-16-13)18-8-19(12)11-6-20-10-4-2-1-3-9(10)5-21-11/h1-4,7-8,11H,5-6H2 |
Clave InChI |
HKPGTIQMDVMDLV-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCC2=CC=CC=C2O1)N3C=NC4=C3C(=NC=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


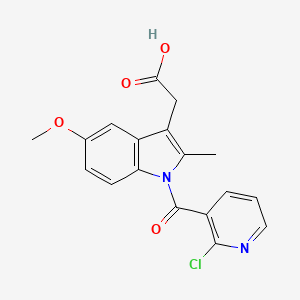
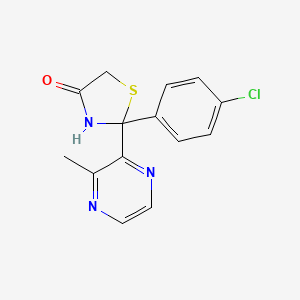
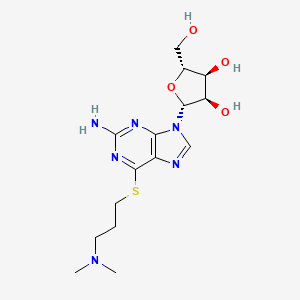
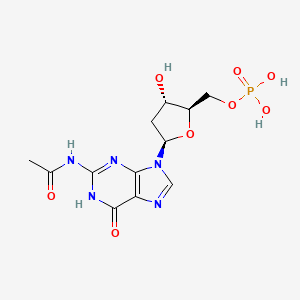

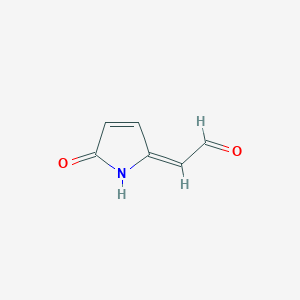
![[(5-methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12918788.png)
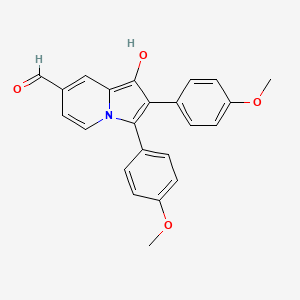

![4-[(1,3-Dioxoisoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B12918815.png)


![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)

